molecular formula C25H21ClN2O2 B7696954 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No. B7696954
M. Wt: 416.9 g/mol
InChI Key: JIFUJLRZMWRWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been used in various scientific research applications. One of the most common applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been used as a fluorescent probe for imaging cancer cells.

Mechanism of Action

The mechanism of action of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for cancer cells, which makes it an ideal candidate for cancer research. However, this compound also has limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential as a fluorescent probe for imaging cancer cells. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which would make it more useful for lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research applications, particularly in the field of cancer research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied and provide valuable insights into its potential uses. Further research is needed to fully understand the potential of this compound and its applications in the scientific community.

Synthesis Methods

The synthesis of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been described in several scientific studies. One of the most common methods involves the reaction between 2-hydroxy-8-methylquinoline-3-carboxyaldehyde, m-toluidine, and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography or recrystallization.

properties

IUPAC Name

2-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-16-7-5-10-20(13-16)28(25(30)21-11-3-4-12-22(21)26)15-19-14-18-9-6-8-17(2)23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFUJLRZMWRWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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